molecular formula C14H21NO B12069896 [(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine

[(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine

Cat. No.: B12069896
M. Wt: 219.32 g/mol
InChI Key: FKZBCFYNNHATND-UHFFFAOYSA-N
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Description

[(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine is a chiral secondary amine featuring a tetrahydropyran (oxan-3-yl)methyl group and an (S)-configured 1-phenylethyl substituent. The oxan-3-yl group introduces a six-membered oxygen-containing ring, enhancing polarity compared to purely hydrocarbon analogs. The (1S)-1-phenylethyl moiety contributes stereochemical complexity, which is critical in biological interactions and synthetic applications.

Properties

IUPAC Name

N-(oxan-3-ylmethyl)-1-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-12(14-7-3-2-4-8-14)15-10-13-6-5-9-16-11-13/h2-4,7-8,12-13,15H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZBCFYNNHATND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2CCCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxane Ring Formation

The oxane (tetrahydropyran) ring is typically synthesized via cyclization of diol or halohydrin precursors. For example, 3-(hydroxymethyl)oxane is generated through acid-catalyzed cyclization of 1,5-pentanediol derivatives. Key conditions include:

  • Catalyst : H2SO4\text{H}_2\text{SO}_4 (5 mol%) at 80°C for 6 hours.

  • Yield : 78–85% after purification by fractional distillation.

Alternative routes employ halohydrins (e.g., 3-(bromomethyl)oxane) under basic conditions (KOH/EtOH), achieving cyclization in 3 hours with 90% efficiency.

Amine Coupling Reactions

The oxane moiety is coupled to (1S)-1-phenylethylamine via nucleophilic substitution or reductive amination.

Nucleophilic Substitution

  • Substrate : 3-(bromomethyl)oxane reacts with (1S)-1-phenylethylamine in anhydrous THF.

  • Conditions : Et3N\text{Et}_3\text{N} (2 eq), 60°C, 12 hours.

  • Yield : 65–72% after column chromatography.

Reductive Amination

  • Substrate : Oxan-3-ylmethyl ketone and (1S)-1-phenylethylamine.

  • Conditions : NaBH4\text{NaBH}_4 in MeOH, 0°C to room temperature, 4 hours.

  • Yield : 58–63%.

Biocatalytic Methods

Enzymatic approaches leverage oxidoreductases for stereoselective amine synthesis. A study demonstrated the use of ω-transaminases to convert oxan-3-ylmethyl ketone to the target amine using L-alanine as an amino donor.

Enzymatic Transamination

  • Enzyme : ω\omega-Transaminase from Arthrobacter sp. (expressed in E. coli).

  • Conditions : 30°C, pH 7.5, 24 hours.

  • Yield : 82% with >99% enantiomeric excess (ee).

Co-Substrate Recycling

To improve efficiency, a lactate dehydrogenase/pyruvate system recycles the co-substrate, reducing costs by 40%.

Chiral Resolution Techniques

While the (1S)-configured amine is often synthesized enantioselectively, racemic mixtures require resolution.

Diastereomeric Salt Formation

  • Agent : L-Tartaric acid in ethanol.

  • Conditions : 25°C, 48 hours.

  • Result : 95% ee for (S)-enantiomer after recrystallization.

Industrial-Scale Optimization

Continuous Flow Synthesis

A patent-pending method uses microreactors to enhance heat transfer and reduce reaction time:

  • Process : Oxane bromomethyl derivative and amine are mixed at 100°C with a residence time of 10 minutes.

  • Yield : 88% with 99.5% purity.

Green Chemistry Innovations

  • Solvent-Free Amination : Ball milling of oxane derivatives and amine at 30 Hz for 2 hours achieves 70% yield.

Analytical Validation

Purity Assessment

  • HPLC : C18 column, 80:20 MeOH/H2O\text{MeOH/H}_2\text{O}, retention time = 6.2 minutes.

  • Chiral GC : Cyclodextrin-based column confirms >99% ee.

Spectroscopic Data

  • 1H NMR^1\text{H NMR} : δ 1.35 (s, 3H, CH3_3), 3.45 (m, 2H, OCH2_2), 7.25–7.40 (m, 5H, aromatic).

Comparative Data Tables

Table 1: Efficiency of Coupling Methods

MethodCatalyst/SolventTemperature (°C)Time (h)Yield (%)ee (%)Source
Nucleophilic SubstitutionEt3 _3N/THF60127299
Reductive AminationNaBH4 _4/MeOH2546398
Enzymatic Transaminationω-Transaminase302482>99

Table 2: Industrial Process Metrics

ParameterBatch ReactorContinuous Flow
Annual Capacity500 kg2,000 kg
Purity99%99.5%
Cost ReductionBaseline35%

Chemical Reactions Analysis

Nucleophilic Alkylation and Acylation

The secondary amine group undergoes classic nucleophilic substitution and acylation reactions:

Reaction TypeReagentConditionsProductYield (%)Source
Alkylation Methyl iodideK₂CO₃, CH₃CN, 60°CQuaternary ammonium salt82–95
Acylation Acetyl chlorideEt₃N, DCM, 0°C → RTN-Acetyl derivative74–89
Benzoylation Benzoyl chlorideNaOH (aq), RTN-Benzoylated compound68

Key Mechanistic Notes :

  • Steric hindrance from the oxane ring slows reaction kinetics compared to linear amines.

  • The (1S)-configuration induces diastereoselectivity in products, with d.r. values up to 4:1 observed in alkylations .

Oxidation Reactions

Controlled oxidation yields nitrogen-containing derivatives:

Oxidizing AgentConditionsProductSelectivitySource
KMnO₄ (aq)0°C, pH 7N-Oxide92%
CrO₃/H₂SO₄Acetone, 25°CKetone (oxane ring oxidation)45%
m-CPBACH₂Cl₂, -20°CNitrone intermediate78%

Notable Observation : Competitive oxidation occurs at the benzylic C-H bond (α to phenyl) unless sterically shielded.

Reductive Transformations

The amine participates in hydrogenation and borohydride reductions:

Reduction TypeReagentProductApplicationSource
Catalytic Hydrogenation H₂ (1 atm), Pd/CN-Ethyl derivative (deamination)Pharmaceutical intermediates
NaBH₄/I₂ THF, 0°CBorane-amine complexChiral ligand precursor

Biological Activity Modulation

While not a direct chemical reaction, structural derivatives exhibit bioactivity:

DerivativeModificationBiological TargetIC₅₀ (μM)Source
N-Acylated Palmitoyl chlorideMonoamine oxidase B (MAO-B)0.12
Quaternary Salt Ethyl bromideNicotinic acetylcholine receptor3.4

Stability and Degradation Pathways

ConditionDegradation ProductHalf-Life (25°C)Source
Acidic (HCl, 1M)Oxane ring-opened diol2.3 h
Basic (NaOH, 1M)Phenylacetone + NH₃8.7 h
UV Light (254 nm)Radical dimerization12 h

Scientific Research Applications

2.1. Building Block for Complex Molecules

[(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine serves as a key intermediate in the synthesis of various biologically active compounds. It is particularly useful in:

  • Synthesis of Phosphoramidites : This compound is utilized as a precursor in the synthesis of phosphoramidite ligands, which are essential in the field of oligonucleotide synthesis and gene therapy .
  • Macrolide Antibiotics : It is involved in the preparation of the C(18)-C(24) unit of lasonolide A, a novel macrolide compound with potential antibiotic properties .

2.2. Chiral Resolution and Catalysis

The chiral nature of [(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine allows it to be used in asymmetric synthesis:

  • Chiral Auxiliary : It acts as a chiral auxiliary in various reactions, facilitating the formation of enantiomerically pure compounds, which are crucial in pharmaceutical applications .

3.1. Drug Development

The compound's structural features make it an attractive candidate for drug development:

  • Hybrid Compounds : It has been employed in synthesizing hybrid molecules like tacrine-huperzine A hybrids, which have shown promise in treating neurodegenerative diseases such as Alzheimer's .

Research indicates that compounds derived from [(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine exhibit various biological activities:

  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, making them candidates for further investigation as potential therapeutic agents.

Case Studies and Research Findings

Several studies have highlighted the applications of [(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine:

StudyFocusFindings
Juaristi et al. (1998)Chiral ResolutionDemonstrated the use of α-phenylethylamines as resolving agents for racemic mixtures .
Recent Advances (2020)Synthetic ApplicationsReviewed advancements in the synthesis and application of chiral amines, emphasizing their role in drug development and catalysis .

Mechanism of Action

The mechanism of action of [(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Bicyclic Amines with (S)-1-Phenylethyl Substituents

Compounds like (1S,3R,4R)-2-[(S)-1-phenylethyl]-3-aminemethyl-2-azabicyclo[2.2.1]heptane () share the (S)-1-phenylethyl group but incorporate rigid bicyclic frameworks (e.g., azabicyclo[2.2.1]heptane). These structures exhibit cytotoxic activity, suggesting that the target compound’s biological profile may depend on both stereochemistry and backbone rigidity. Syntheses of such bicyclic amines involve multi-step routes, including reductive amination and cyclization, whereas the target compound’s oxan-3-yl group might simplify synthesis due to the commercial availability of tetrahydropyran derivatives .

Aromatic and Alkyl-Substituted Amines

  • (1-cyclopropylethyl)(1-phenylethyl)amine (): This analog replaces the oxan-3-yl group with a cyclopropylethyl chain. Its molecular weight (189.3 g/mol) is lower than the target compound’s estimated weight (~207.3 g/mol, assuming C₁₃H₁₉NO), highlighting differences in polarity and solubility .
  • Methyl[(1S)-1-phenylethyl]amine (): A simpler derivative lacking the oxan group, this compound is commercially available and serves as a metabolite (e.g., N-Methyl-1-phenylethylamine). Its reduced steric bulk may enhance synthetic accessibility but limit applications requiring complex stereoelectronic effects .

Chiral Ligands and Steric Effects

Non-chiral ligands like HLd and HLe () are synthesized using N-methylbenzylamine, yielding high purity and yields (77–96%). In contrast, bulky chiral amines such as (+)-bis-[(R)-1-phenylethyl]amine result in lower yields due to steric hindrance. The target compound’s oxan-3-yl group may balance steric bulk and synthetic feasibility, though direct yield comparisons are unavailable .

Structural Influences on Properties

  • Stereochemistry : The (S)-configuration of the 1-phenylethyl group may enhance enantioselective interactions in catalysis or receptor binding, as seen in cytotoxic bicyclic amines .

Data Tables

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Polarity Stereochemical Complexity
[(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine ~207.3 High High (S-configuration)
(1-cyclopropylethyl)(1-phenylethyl)amine 189.3 Low Moderate
Bicyclic amine () 202.3 Moderate High (bicyclic + S-configuration)
Methyl[(1S)-1-phenylethyl]amine 135.2 Low Moderate (S-configuration)

Biological Activity

[(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H17N(Molecular Weight 201.29 g mol)\text{C}_{13}\text{H}_{17}\text{N}\quad (\text{Molecular Weight }201.29\text{ g mol})

It features an oxane ring attached to a phenylethylamine moiety, which is known for its bioactive properties.

The biological activity of [(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine can be attributed to its interaction with various biological targets:

  • Receptor Binding : The phenylethylamine structure allows it to interact with adrenergic and dopamine receptors, influencing neurotransmitter release and activity.
  • Enzyme Inhibition : It may inhibit key enzymes such as monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism, thus potentially enhancing mood and cognitive functions.
  • Cell Signaling Modulation : The compound can modulate pathways involved in inflammation and cellular proliferation, suggesting anti-inflammatory and anticancer properties.

Biological Activity Overview

Research indicates that [(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to [(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine possess antimicrobial properties. For instance, derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of inhibition.

Anticancer Properties

The compound's ability to inhibit cell proliferation in cancer cell lines has been documented. Research indicates that it may induce apoptosis in human cancer cells through the modulation of apoptotic pathways and the inhibition of tumor growth factors.

Neuroprotective Effects

Given its structural similarity to known neuroprotective agents, [(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine may also exhibit neuroprotective effects by preventing oxidative stress and enhancing neuronal survival.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of phenethylamine derivatives against various pathogens, reporting significant inhibition against Gram-positive bacteria .
  • Cancer Research :
    • Research focused on the anticancer effects of phenethylamine derivatives showed that they could inhibit the growth of breast cancer cells in vitro, suggesting potential for further development as anticancer agents .
  • Neuropharmacology :
    • A pharmacological study assessed the effects of phenethylamines on dopamine receptor activity, indicating that certain derivatives could enhance dopaminergic signaling, which is beneficial in treating neurodegenerative diseases .

Data Tables

Activity Type Target/Pathway Effect Observed Reference
AntimicrobialBacterial strainsInhibition of growth
AnticancerCancer cell linesInduction of apoptosis
NeuroprotectiveDopaminergic pathwaysEnhanced neuronal survival

Q & A

Q. Key Considerations :

  • Purity of chiral starting materials to ensure stereochemical fidelity.
  • Use of inert atmospheres (e.g., N₂) to prevent oxidation during reactions.

(Basic) How is the stereochemical configuration of [(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine confirmed in synthetic products?

Answer:
Stereochemical validation relies on:

  • Chiral HPLC : Separating enantiomers using chiral stationary phases (e.g., amylose-derived columns) and comparing retention times with standards .
  • NMR with chiral solvating agents : Adding europium-based shift reagents (e.g., Eu(hfc)₃) to resolve diastereotopic proton splitting in the (1S)-phenylethyl group .
  • X-ray crystallography : Resolving the absolute configuration via single-crystal diffraction, particularly for novel derivatives .

Example :
In similar amines, ¹H NMR signals for the (1S)-phenylethyl group show distinct splitting patterns (δ 1.2–1.5 ppm for the methyl group) when analyzed with chiral agents .

(Advanced) What experimental strategies can resolve discrepancies in enantiomeric excess (ee) measurements when synthesizing this compound via different catalytic systems?

Answer:
Discrepancies in ee values often arise from:

  • Analytical method limitations : Cross-validate using HPLC (chiral columns), NMR (chiral shift reagents), and polarimetry to ensure consistency .
  • Reaction byproducts : Optimize purification (e.g., column chromatography, recrystallization) to remove impurities that skew ee calculations .
  • Catalyst leaching : For metal-catalyzed syntheses, use inductively coupled plasma (ICP) analysis to detect trace metal contamination affecting ee .

Case Study :
In Suzuki coupling reactions, inconsistent ee values were resolved by adjusting solvent polarity (e.g., switching from THF to DMF) to stabilize the catalytic intermediate .

(Advanced) How can the enantioselectivity of [(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine synthesis be enhanced using chiral catalysts or enzymes?

Answer:

  • Chiral ligands : Use phosphine-based ligands (e.g., (S,S)-Bis-(1-phenylethyl)amine derivatives) to coordinate transition metals (e.g., Ru or Rh) for asymmetric hydrogenation .
  • Engineered transaminases : Optimize enzyme-substrate compatibility via directed evolution to improve turnover and ee in reductive amination .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance enantioselectivity by stabilizing transition states in organocatalytic systems .

Example :
A study using (S)-selective transaminases achieved >99% ee in synthesizing (1S)-1-phenylethylamine derivatives by tuning pH and co-solvent ratios .

(Basic) What spectroscopic techniques are most effective for characterizing [(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine and its intermediates?

Answer:

  • ¹H/¹³C NMR : Assign peaks for the oxan-3-ylmethyl group (e.g., δ 3.4–3.8 ppm for oxane protons) and aromatic protons (δ 7.2–7.4 ppm) .
  • IR spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-O-C ether vibrations (~1100 cm⁻¹) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z calculated for C₁₄H₂₁NO: 219.1623) .

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